Cox2-IN-1

Overview

Description

Cox2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid to prostaglandins. COX-2 is inducible and is primarily expressed during inflammation, making it a significant target for anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox2-IN-1 typically involves the formation of a central core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route often includes steps such as:

Formation of the core structure: This may involve cyclization reactions under controlled conditions.

Functional group modifications: Introduction of substituents like methoxy, hydroxyl, or halogen groups to improve selectivity and potency.

Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated systems for monitoring and control. The use of green chemistry principles to minimize waste and environmental impact is also considered .

Chemical Reactions Analysis

Types of Reactions

Cox2-IN-1 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to enhance biological activity .

Scientific Research Applications

Cancer Treatment

Cox2-IN-1 has shown promise in cancer therapy due to its ability to inhibit COX-2 activity, which is often elevated in tumor environments. Research indicates that compounds targeting COX-2 can reduce tumor proliferation and induce apoptosis in cancer cells. For instance:

- Case Study: Colorectal Cancer

A study demonstrated that selective COX-2 inhibitors significantly decreased the growth of colorectal tumors in animal models. The compound exhibited an IC50 value of 0.6 nM against COX-2, indicating potent inhibition .

| Compound | Cancer Type | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|---|

| This compound | Colorectal | 0.6 | Significant reduction |

| Celecoxib | Colorectal | 0.04 | Moderate reduction |

Anti-inflammatory Applications

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.

- Case Study: Inflammatory Models

In preclinical studies, this compound was effective in reducing inflammation induced by carrageenan in rat models, with a noted reduction of 25% at a dosage of 10 mg/kg .

| Model | Dosage (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Carrageenan-induced | 10 | 25 |

| Acetic acid-induced | 10 | 50 |

Research Findings

Recent studies have highlighted the multifaceted roles of COX-2 inhibitors like this compound beyond traditional anti-inflammatory effects:

Neurological Implications

Research suggests that COX-2 inhibitors may have antidepressant effects by modulating neuroinflammation . This opens avenues for exploring this compound in treating mood disorders alongside its anti-cancer properties.

Cardiovascular Safety

A significant concern with COX inhibitors is their cardiovascular safety profile. Studies have begun to elucidate the relationship between COX-2 inhibition and cardiovascular outcomes, indicating that selective COX-2 inhibitors may offer safer profiles compared to non-selective NSAIDs .

Mechanism of Action

Cox2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Cox2-IN-1 is compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its structure and selectivity profile. It has been shown to have a higher selectivity index and fewer side effects compared to some other COX-2 inhibitors .

List of Similar Compounds

- Celecoxib

- Rofecoxib

- Etoricoxib

- Valdecoxib

Biological Activity

Cox2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response and is implicated in various pathologies, including cancer. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of COX-2 and Its Inhibition

COX-2 is an inducible enzyme that is upregulated during inflammation and is involved in the synthesis of prostaglandins, which mediate pain, fever, and inflammation. Unlike COX-1, which is constitutively expressed and maintains physiological functions such as gastric mucosal protection and platelet aggregation, COX-2 expression is primarily associated with inflammatory processes and tumorigenesis .

Inhibiting COX-2 can reduce inflammation and pain but may also interfere with normal physiological processes. Therefore, selective COX-2 inhibitors like this compound are designed to minimize gastrointestinal side effects associated with non-selective NSAIDs.

This compound binds selectively to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased levels of pro-inflammatory mediators and can modulate various signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Studies have shown that it effectively reduces edema and pain in models of acute inflammation, as evidenced by reduced paw swelling in carrageenan-induced inflammation models .

Antitumor Activity

Research indicates that COX-2 overexpression is linked to poor prognosis in several cancers, including non-small cell lung cancer (NSCLC). Inhibition of COX-2 has been associated with reduced tumor growth and metastasis . For instance, a study involving lung adenocarcinoma patients showed that high COX-2 expression correlated with decreased survival rates .

Study 1: this compound in NSCLC

A clinical trial investigated the effects of this compound combined with standard chemotherapy in patients with advanced NSCLC. The trial aimed to evaluate whether this compound could enhance therapeutic efficacy by targeting COX-2 overexpression. The results indicated no significant improvement in overall survival; however, a subset analysis suggested potential benefits for patients with moderate to high COX-2 expression .

Study 2: Inhibition in Influenza A Models

In a mouse model of influenza A infection, treatment with this compound resulted in improved survival rates compared to untreated controls. The study found that mice treated with the COX-2 inhibitor exhibited reduced morbidity and better overall health outcomes during the infection period .

Research Findings Summary Table

Properties

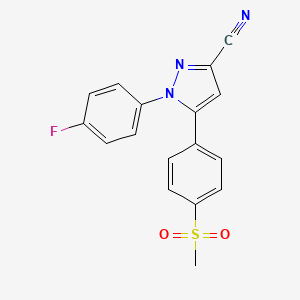

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRWXWNSUIHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.